ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic thienopyridine derivative characterized by a fused thieno[2,3-c]pyridine core. Key structural features include:
- A benzyl group at position 6 of the thienopyridine ring.
- A 4-[ethyl(phenyl)sulfamoyl]benzamido substituent at position 2, contributing sulfonamide functionality.
- An ethyl carboxylate group at position 3, enhancing lipophilicity.
While direct biological data are unavailable in the provided evidence, its analogs (e.g., compounds in and ) highlight its relevance in structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N3O5S2/c1-3-35(25-13-9-6-10-14-25)42(38,39)26-17-15-24(16-18-26)30(36)33-31-29(32(37)40-4-2)27-19-20-34(22-28(27)41-31)21-23-11-7-5-8-12-23/h5-18H,3-4,19-22H2,1-2H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMNEOJYEYNKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.
Attachment of the Sulfamoylbenzoyl Moiety: This can be accomplished through a coupling reaction, such as an amide bond formation, using appropriate reagents like carbodiimides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzyl-2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving 2-aminothiophene derivatives under acidic or basic conditions.
- Benzyl Group Introduction : Benzylation reactions using benzyl halides in the presence of bases are employed.
- Sulfamoylbenzoyl Moiety Attachment : Coupling reactions such as amide bond formation are utilized to attach the sulfamoylbenzoyl group.
These synthetic strategies allow for the production of the compound in a laboratory setting, facilitating further research into its applications.
Chemistry
In the field of chemistry, ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various modifications and derivatives that may exhibit novel properties.
Biology
The biological applications of this compound are particularly noteworthy:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.
- Anticancer Potential : Research is ongoing to evaluate its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new drugs for treating diseases like cancer or infections.
Industry
The compound's chemical properties make it suitable for various industrial applications:
- Catalysts : It can be used as a catalyst in chemical reactions due to its reactive functional groups.
- Material Development : Researchers are exploring its use in creating new materials with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Features of Ethyl 6-Benzyl-2-{4-[Ethyl(Phenyl)Sulfamoyl]Benzamido}-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate and Analogs
Key Observations:
Core Structure Differences: The target compound and analogs 5b/5c () share the thieno[2,3-c]pyridine core, while compounds use thieno[2,3-b]pyridine, altering ring connectivity and electronic properties. The [2,3-c] system may exhibit distinct conformational flexibility compared to [2,3-b] isomers .
Substituent Effects: The 4-[ethyl(phenyl)sulfamoyl]benzamido group in the target compound introduces a sulfonamide moiety, which is absent in 5b/5c (replaced by imine-linked heterocycles).
Synthetic Yields :
- Analogs 5b (88% yield) and 5c (76% yield) demonstrate that bulkier substituents (e.g., piperidin-1-yl in 5c) may hinder reaction efficiency compared to smaller groups (pyrrolidin-1-yl in 5b) .
Melting Points :
- Lower melting points in 5c (92–95°C) vs. 5b (123–126°C) correlate with increased aliphatic chain length (piperidine vs. pyrrolidine), reducing crystallinity .
Functional Group Impact on Properties
Ethyl Carboxylate vs. Carboxamide :
Structural Elucidation Techniques
Crystallographic data for analogs (e.g., 5b/5c) were likely obtained using SHELX software (), a standard for small-molecule refinement. The program’s robustness in handling complex heterocycles supports accurate structural validation .
Biological Activity
Ethyl 6-benzyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C32H33N3O5S2
- Molecular Weight : 603.75 g/mol
- CAS Number : 896635-13-5
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the sulfamoyl and benzyl groups enhances its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds within the thienopyridine class exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that thienopyridines can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : Certain derivatives have demonstrated significant anti-proliferative effects against cancer cell lines.
- Antiparasitic Effects : Research indicates potential efficacy against parasites such as Giardia lamblia.
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors to modulate signaling pathways.
- Cell Cycle Interference : Some studies suggest it may interfere with cell cycle progression in cancer cells.
Anticancer Activity
In a study evaluating the anti-proliferative effects of thienopyridine derivatives on human cancer cell lines (e.g., HCT116 and MDA-MB-231), several compounds exhibited over 85% inhibition of cell growth. Notably, derivatives with specific substitutions showed enhanced activity compared to non-substituted variants .
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 4h | HCT116 | >85 |
| 5a | MDA-MB-231 | >85 |
| 5h | HCT116 | >85 |
| 5j | MDA-MB-231 | >85 |
Antimicrobial and Antiparasitic Studies
Research into the antimicrobial properties revealed that thienopyridine derivatives could inhibit bacterial growth effectively. For instance, compounds similar to this compound were tested against Giardia lamblia, showing significant giardicidal activity (GA > 50%) after 72 hours of incubation .
Case Studies
-
Case Study on Anticancer Effects :
- A study involving the synthesis and evaluation of thienopyridine derivatives found that specific substitutions led to enhanced anticancer activity against various cell lines. The study concluded that structural modifications could significantly influence biological activity.
-
Case Study on Antimicrobial Activity :
- Another investigation focused on the antimicrobial properties of thienopyridines against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
